molecular formula C7H12O5 B1204339 2-Propylmalic acid

2-Propylmalic acid

Cat. No. B1204339
M. Wt: 176.17 g/mol
InChI Key: KLURIVUFKOVPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propylmalic acid is a dicarboxylic acid that is malic acid (2-hydroxysuccinic acid) in which the hydrogen at position 2 is substituted by a propyl group. It is a dicarboxylic acid, a 3-hydroxy carboxylic acid and a 2-hydroxy carboxylic acid. It derives from a succinic acid.

Scientific Research Applications

Extraction and Recovery in Industrial Processes

2-Propylmalic acid, closely related to propionic acid, plays a role in the extraction and recovery of carboxylic acids in industrial processes. Studies have explored the use of binary extractants and modifiers in the reactive extraction of propionic acid, which is crucial for its recovery from various sources like aqueous waste streams and fermentation broths. Such research contributes to the design of efficient extraction processes for carboxylic acids in chemical industries (Keshav et al., 2009).

Microbial Fermentation and Biochemical Production

2-Propylmalic acid is linked to propionic acid, which is produced through microbial fermentation. This acid finds applications in the food industry and is increasingly used in cosmetics, plastics, and pharmaceutical industries. Understanding the metabolic pathways for propionic acid production, including fermentative, biosynthetic, and amino acid catabolic pathways, is crucial for optimizing its biological production. This knowledge can lead to reduced purification costs and the entrance of biological propionate production into the market (Gonzalez-Garcia et al., 2017).

Pharmaceutical and Biopolymer Research

Research on polymalic acid (PMA), whose monomer includes L-malic acid, a variant of 2-propylmalic acid, reveals its significance in pharmaceutical applications. Studies on Aureobasidium pullulans, a strain that produces PMA, show promise for producing PMA and malic acid from xylose and lignocellulosic biomass hydrolysates, expanding its application in biopolymers and the food industry (Zou et al., 2016).

Metabolic and Genetic Research

2-Propylmalic acid is related to the study of metabolic disorders like propionic acidemia. Research on methylmalonic and propionic acidemias, disorders characterized by the accumulation of propionic acid, provides insight into the pathophysiology and management of these conditions. Such studies help in understanding the metabolic capabilities of the body and are instrumental in devising guidelines for the diagnosis and management of these rare diseases (Baumgartner et al., 2014).

properties

Product Name

2-Propylmalic acid

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

2-hydroxy-2-propylbutanedioic acid

InChI

InChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

KLURIVUFKOVPER-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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